2,3-Dichloro-4,5-difluoro-1-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112062-57-4 |
|---|---|
Molecular Formula |
C6HCl2F2NO2 |
Molecular Weight |
227.98 g/mol |
IUPAC Name |
3,4-dichloro-1,2-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HCl2F2NO2/c7-4-3(11(12)13)1-2(9)6(10)5(4)8/h1H |
InChI Key |
MGIPQDLBQLKCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dichloro 4,5 Difluoro 1 Nitrobenzene
Strategies for Regioselective Halogenation and Nitration of Benzene (B151609) Derivatives
The regiochemical outcome of electrophilic substitution reactions on a benzene ring is dictated by the directing effects of the substituents already present. Halogens, such as chlorine and fluorine, are deactivating groups yet direct incoming electrophiles to the ortho and para positions. This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs substitution to the ortho and para positions. When multiple halogens are present, their combined inductive and resonance effects, along with steric hindrance, determine the position of further substitution. The nitro group is a strong deactivating group and a meta-director.
Directed Chlorination Approaches
One potential synthetic route to 2,3-dichloro-4,5-difluoro-1-nitrobenzene involves the directed chlorination of a difluoronitrobenzene precursor. For instance, the chlorination of 2,4-difluoronitrobenzene (B147775) can be controlled to yield the desired product. In a patented process, 2,4-difluoronitrobenzene is reacted with chlorine gas in a polar solvent, such as concentrated sulfuric acid, in the presence of an iodine catalyst. The reaction is typically carried out at elevated temperatures, for example, between 120 to 160 °C for several hours. This method aims to introduce two chlorine atoms at the 3 and 5 positions relative to the nitro group.
Selective Fluorination Techniques
The introduction of fluorine atoms onto an aromatic ring can be achieved through various fluorination techniques. For the synthesis of this compound, selective fluorination of a dichloronitrobenzene isomer could be a viable strategy. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4), are capable of delivering a fluorine cation equivalent to an electron-rich aromatic ring. However, for deactivated rings, such as those bearing nitro and chloro substituents, nucleophilic aromatic substitution is a more common and effective method for introducing fluorine. This is discussed in more detail in the halogen exchange section.
Controlled Nitration Processes
A plausible pathway to this compound is the controlled nitration of 1,2-dichloro-3,4-difluorobenzene. The regioselectivity of this nitration would be governed by the directing effects of the four halogen substituents. Both chlorine and fluorine are ortho, para-directors. In 1,2-dichloro-3,4-difluorobenzene, the positions ortho and para to the fluorine atoms are also ortho or meta to the chlorine atoms. The fluorine atoms are more activating (less deactivating) than the chlorine atoms towards electrophilic aromatic substitution. Therefore, the nitration is expected to be directed by the fluorine atoms. The position between the two fluorine atoms is sterically hindered. Consequently, the nitro group would preferentially substitute at the position para to the fluorine at C-4 and ortho to the fluorine at C-3, which is the C-1 position, leading to the desired product. The nitration is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange, particularly the replacement of chlorine with fluorine, is a widely used industrial method for the synthesis of fluoroaromatic compounds, often referred to as the Halex process. This approach is especially effective when the aromatic ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups, such as a nitro group.
Nucleophilic Aromatic Substitution (SNAr) Fluorination utilizing Alkali Metal Fluorides
A key synthetic route to this compound is the nucleophilic aromatic substitution of chlorine atoms in a tetrachloronitrobenzene precursor with fluoride (B91410) ions. The starting material for this process is typically 2,3,4,5-tetrachloronitrobenzene. This precursor can be prepared by the nitration of 1,2,3,4-tetrachlorobenzene.
The SNAr reaction involves the attack of a nucleophile (fluoride ion) on the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of this intermediate, thereby facilitating the substitution. The chlorine atoms at the 2 and 4 positions (relative to the nitro group) are activated and can be sequentially or simultaneously replaced by fluorine.
Commonly used alkali metal fluorides for this transformation include potassium fluoride (KF), rubidium fluoride (RbF), and cesium fluoride (CsF). Potassium fluoride is often preferred due to its cost-effectiveness. The reaction is typically carried out at elevated temperatures in a polar, aprotic solvent.
A patented process describes the synthesis of 3,5-dichloro-2,4-difluoro-nitrobenzene from 2,3,4,5-tetrachloronitrobenzene using potassium fluoride in dimethyl sulfoxide (DMSO). The reaction is conducted at temperatures ranging from 60 to 160 °C. The reaction time is inversely related to the temperature, ranging from 0.2 to 20 hours.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product |
| 2,3,4,5-Tetrachloronitrobenzene | Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | 60-160 | 0.2-20 | 3,5-Dichloro-2,4-difluoro-nitrobenzene |
This table presents data for the synthesis of an isomer, which is illustrative of the conditions that would be applicable for the synthesis of this compound.
The choice of solvent is critical for the success of SNAr fluorination reactions with alkali metal fluorides. Polar aprotic solvents are essential as they can solvate the cation of the alkali metal fluoride, thereby increasing the nucleophilicity of the fluoride anion. They also have high boiling points, allowing the reaction to be carried out at the required high temperatures.
Dimethyl Sulfoxide (DMSO): DMSO is a highly effective solvent for halogen exchange fluorination. Its high polarity and ability to solvate cations make the fluoride ion more available for nucleophilic attack. It is a preferred solvent for the reaction of 2,3,4,5-tetrachloronitrobenzene with potassium fluoride.
Dimethylformamide (DMF): DMF is another commonly used polar aprotic solvent for SNAr reactions. It shares many of the beneficial properties of DMSO, although in some cases, it may be slightly less effective in promoting the reaction.
Sulfolane (Tetramethylene sulfone): Sulfolane is a thermally stable, polar aprotic solvent that is also well-suited for high-temperature halogen exchange reactions. It can be used as an alternative to DMSO or DMF.
The effectiveness of these solvents in promoting the SNAr fluorination reaction generally follows the order: DMSO > DMF > Sulfolane. The optimal choice of solvent can depend on the specific substrate and reaction conditions.
| Solvent | Key Properties |
| Dimethyl Sulfoxide (DMSO) | High polarity, excellent cation solvation, high boiling point (189 °C) |
| Dimethylformamide (DMF) | Good polarity, effective cation solvation, high boiling point (153 °C) |
| Sulfolane | High polarity, high thermal stability, very high boiling point (285 °C) |
Catalytic Effects of Phase Transfer Catalysts (e.g., Phosphonium Ionic Liquids, Crown Ethers, Quaternary Ammonium Salts)
The fluorination of chlorinated nitroaromatic compounds involves the reaction between a solid, inorganic alkali metal fluoride (like potassium fluoride) and an organic substrate, which are typically immiscible. Phase Transfer Catalysts (PTCs) are crucial for overcoming this phase barrier by transporting the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. chemrevlett.comcrdeepjournal.org The efficacy of this process is highly dependent on the type of catalyst employed.
Quaternary Ammonium Salts: These are common PTCs that facilitate the exchange of chlorine atoms for fluorine. Salts like tetramethylammonium bromide and other tetra-alkylammonium halides have been shown to be effective. google.com For instance, in the synthesis of related compounds, tetrabutylammonium bromide (TBAB) has been used to drive fluorination reactions in polar aprotic solvents. chemicalbook.com
Phosphonium Ionic Liquids: Phosphonium-based salts, particularly those with long alkyl chains, are noted for their high thermal stability, making them suitable for reactions that require elevated temperatures, often above 100°C. researchgate.netresearchgate.net This stability is a significant advantage over some ammonium-based salts. researchgate.net Tetra-C1-C22-alkylphosphonium halides and tetrabutylphosphonium bromide have been successfully used as catalysts in the synthesis of chlorofluoronitrobenzenes. crdeepjournal.orggoogle.com Their role as effective PTCs in Halex reactions is well-documented. researchgate.net
Crown Ethers: Crown ethers, such as 18-crown-6, function by a different mechanism. They sequester the alkali metal cation (e.g., K⁺ from KF) within their hydrophilic cavity, which in turn liberates a more "naked" and highly reactive fluoride anion, thereby accelerating the substitution reaction. chemrevlett.comgoogle.com
Table 1: Comparison of Phase Transfer Catalysts in Fluorination Reactions
| Catalyst Type | Example(s) | Mechanism of Action | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Quaternary Ammonium Salts | Tetramethylammonium bromide, Tetrabutylammonium bromide (TBAB) | Forms an ion pair with the fluoride anion, transporting it into the organic phase. | Cost-effective and widely available. | google.comchemicalbook.com |
| Phosphonium Ionic Liquids | Tetrabutylphosphonium bromide, Hexadecyltriethylphosphonium bromide | Similar to ammonium salts, forms a lipophilic ion pair with the fluoride anion. | High thermal stability, suitable for high-temperature reactions. | google.comresearchgate.net |
| Crown Ethers | 18-crown-6 | Sequesters the alkali metal cation (e.g., K⁺), releasing a highly reactive "naked" fluoride anion. | Can provide very high reaction rates due to increased anion reactivity. | chemrevlett.comgoogle.com |
Temperature and Reaction Time Optimization for Enhanced Conversion and Selectivity
Temperature and reaction time are interdependent variables that must be carefully optimized to maximize the yield and selectivity of this compound. The synthesis, typically a Halex reaction, is often conducted at elevated temperatures to achieve a reasonable reaction rate. google.com
Research into the synthesis of 3,5-dichloro-2,4-difluoro-nitrobenzene from 2,3,4,5-tetrachloronitrobenzene has established a clear relationship between temperature and reaction time. The process is carried out at temperatures ranging from 60°C to 160°C, with reaction times varying from 20 hours down to 0.2 hours. google.com This inverse relationship is described by the formula T(°C) = A - 33 log t(h), where 't' is the time in hours and 'A' is a constant between 100 and 135. google.com For example, one documented synthesis proceeds at 110°C for seven hours. google.com In the synthesis of analogous compounds like 2,3,4-trifluoronitrobenzene from a trichloro-precursor, conditions of 180°C for 10 hours have been utilized. chemicalbook.com
Higher temperatures generally shorten the required reaction time but can lead to the formation of by-products if not carefully controlled. Optimization is therefore a balance between achieving a high conversion rate of the starting material and maintaining high selectivity for the desired difluoro product. The selection of a thermally stable solvent, such as dimethyl sulfoxide (DMSO), is critical to accommodate the necessary temperature range. google.com
Table 2: Examples of Reaction Conditions for Halogen Exchange on Polychlorinated Nitrobenzenes
| Precursor | Product | Temperature (°C) | Time (h) | Solvent | Catalyst | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 2,3,4,5-Tetrachloronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | 110 | 7 | DMSO | - | 34 | google.com |
| 2,3,4,5-Tetrachloronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | 100 | - | DMSO | - | 84 | google.com |
| 2,3,4-Trichloronitrobenzene | 2,3,4-Trifluoronitrobenzene | 180 | 10 | DMSO | TBAB | - | chemicalbook.com |
Preparation from Tetrachloro-Nitrobenzene Precursors
A primary and industrially relevant route for the synthesis of this compound (also named 3,5-dichloro-2,4-difluoro-nitrobenzene) is the double fluorine-for-chlorine exchange reaction starting from 2,3,4,5-tetrachloronitrobenzene. google.com This reaction is a nucleophilic aromatic substitution where chloride ions are replaced by fluoride ions.
The process involves reacting 2,3,4,5-tetrachloronitrobenzene with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures. The reaction is conducted in a polar, aprotic solvent, with dimethyl sulfoxide (DMSO) being particularly effective due to its high polarity and boiling point. google.com The use of DMSO or a solvent mixture containing at least 50% DMSO is specified for this transformation. google.com
The molar ratio of reactants and solvent is a key parameter for achieving high yields. The ratio of 2,3,4,5-tetrachloronitrobenzene to potassium fluoride to DMSO can range from 1:2.2:2.0 to 1:5:24. google.com By carefully controlling the reaction conditions, specifically temperature and time as previously discussed, yields of up to 84% of the desired 3,5-dichloro-2,4-difluoro-nitrobenzene can be achieved. google.com
Novel Synthetic Routes and Process Intensification for this compound
While traditional batch processing has been the standard, modern synthetic chemistry is moving towards more efficient, safer, and sustainable methods. For a molecule like this compound, these novel approaches offer significant potential for process intensification.
Flow Chemistry Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the ability for rapid and seamless scale-up without significant redevelopment. researchgate.netacs.org
For the synthesis of this compound, a flow process could be envisioned where a solution of the 2,3,4,5-tetrachloronitrobenzene precursor and a phase transfer catalyst in a solvent like DMSO is mixed with a stream of a concentrated solution or slurry of potassium fluoride. This mixture would then be pumped through a heated coil or microreactor. The precise temperature control in a flow reactor would minimize the formation of by-products, while the reduced reactor volume at any given time significantly improves the safety profile of the high-temperature reaction. acs.org This approach allows for the integration of multiple steps, potentially including work-up and purification, into a single, continuous operation. researchgate.net
Green Chemistry Principles in Synthesis
The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry.
Catalysis (Principle #9): The use of phase transfer catalysts is a prime example of this principle. Catalysts are used in small amounts and increase reaction efficiency, reducing energy requirements and potentially allowing for milder reaction conditions compared to uncatalyzed reactions. ebin.pub
Safer Solvents and Auxiliaries (Principle #5): While DMSO is effective, its high boiling point can make removal difficult. Green chemistry encourages the investigation of alternative solvents. Ionic liquids, for instance, are non-volatile and can be recyclable, serving as both the solvent and the catalyst, thus minimizing waste. nih.gov
Design for Energy Efficiency (Principle #6): The synthesis often requires high temperatures, consuming significant energy. Optimizing catalyst efficiency to lower reaction temperatures or using alternative energy sources like microwave irradiation could reduce the process's energy footprint. ebin.pubnih.gov
Waste Prevention (Principle #1): By optimizing reaction conditions to maximize selectivity and yield, the formation of waste by-products is minimized. Flow chemistry approaches can contribute significantly to this by allowing for finer control over the reaction. ebin.pub
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates structural features from each reactant. nih.gov This approach is convergent, atom-economical, and simplifies synthetic procedures by reducing the number of separate reaction and purification steps. nih.govnih.gov
Currently, there are no widely documented MCRs for the direct synthesis of this compound. However, designing such a reaction represents a frontier in synthetic innovation. A hypothetical MCR could involve the reaction of a dichlorodifluorobenzene precursor with a nitrating agent and other components in a one-pot setup. The development of such a route would be a significant advancement, offering a more streamlined and efficient alternative to the current multi-step or substitution-based syntheses. The challenge lies in identifying compatible reactants and catalysts that can orchestrate the complex bond-forming events in a controlled and selective manner. nih.gov
Reactivity and Mechanistic Investigations of 2,3 Dichloro 4,5 Difluoro 1 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Chemistry of 2,3-Dichloro-4,5-difluoro-1-nitrobenzene
Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For a successful SNAr reaction, the aromatic ring must possess at least one good leaving group, such as a halide, and be activated by one or more powerful electron-withdrawing groups. vapourtec.com
Reactivity of Halogen Atoms (Cl and F) under SNAr Conditions
The benzene (B151609) ring in this compound is substituted with four halogen atoms and a strongly deactivating nitro group, making it highly susceptible to nucleophilic attack. The nature and position of these substituents dictate the reactivity and regioselectivity of SNAr reactions.
In the context of nucleophilic aromatic substitution, the lability of a halogen leaving group presents an interesting trend that contrasts with SN1 and SN2 reactions at aliphatic centers. For SNAr, the C-F bond is often more reactive than C-Cl, C-Br, or C-I bonds. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. youtube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Consequently, in substrates containing both fluorine and chlorine atoms, fluorine is often preferentially displaced. researchgate.net
The presence of a nitro group (-NO₂) is crucial for activating the aromatic ring toward nucleophilic attack. vapourtec.com The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This delocalization of negative charge is most effective when the nitro group is positioned ortho or para to the leaving group, as it allows for the stabilization of the negative charge in the Meisenheimer intermediate.
In this compound, the nitro group is ortho to the chlorine atom at C-2 and meta to the chlorine at C-3. It is also meta to the fluorine at C-4 and para to the fluorine at C-5. This positioning has a profound influence on the lability of the different halogen atoms. The halogen atoms that are ortho or para to the nitro group are significantly more activated towards displacement.
The regioselectivity of nucleophilic attack on polyhalogenated nitrobenzenes is governed by a combination of factors, including the activating effect of the nitro group and the inherent reactivity of the different halogens. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack due to effective resonance stabilization of the resulting Meisenheimer complex.
For 1,3-dichloro-4-nitrobenzene, studies have shown that fluorination at the ortho-position (C-3) is faster than at the para-position (C-1) due to the enhanced inductive effect from the nearby nitro group. researchgate.net Applying this principle to this compound, the fluorine at C-5 is para to the nitro group, and the chlorine at C-2 is ortho. Given the higher intrinsic reactivity of the C-F bond in SNAr reactions, the fluorine at the C-5 position is expected to be a primary site for nucleophilic attack. The chlorine at C-2 is also activated, but to a lesser extent than the para-fluorine. The halogen atoms at C-3 (meta-Cl) and C-4 (meta-F) are significantly less activated.
Reaction with Various Nucleophiles
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a variety of nucleophiles. The outcome of these reactions depends on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of the substrate.
Amines are common nucleophiles in SNAr reactions and are widely used to introduce nitrogen-containing functional groups into aromatic systems. vapourtec.com The reaction of halogenated nitroaromatics with primary and secondary amines typically leads to the formation of N-substituted nitroanilines. For example, the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine (a secondary amine) proceeds readily to displace one of the fluorine atoms. vapourtec.com
In the case of this compound, reaction with an amine nucleophile would be expected to follow the established principles of regioselectivity. The most likely product would result from the displacement of the highly activated fluorine atom at the C-5 position. A secondary reaction could potentially occur at the C-2 position, displacing the ortho-activated chlorine, especially if an excess of the amine nucleophile is used or under more forcing reaction conditions. The reactions of 2,3-dichloro-1,4-naphthoquinone with amines like piperidine have been shown to proceed smoothly, indicating the general reactivity of chloro-substituted rings with amine nucleophiles. researchgate.net
Below is a hypothetical data table illustrating the expected major products from the reaction of this compound with various amine nucleophiles under conditions favoring monosubstitution.
| Amine Nucleophile | Expected Major Product |
| Ammonia (NH₃) | 2,3-Dichloro-5-amino-4-fluoro-1-nitrobenzene |
| Methylamine (CH₃NH₂) | 2,3-Dichloro-4-fluoro-5-(methylamino)-1-nitrobenzene |
| Diethylamine ((C₂H₅)₂NH) | 5-(Diethylamino)-2,3-dichloro-4-fluoro-1-nitrobenzene |
| Piperidine (C₅H₁₀NH) | 1-(2,3-Dichloro-4-fluoro-5-nitrophenyl)piperidine |
Oxygen-based Nucleophiles (e.g., Alcohols, Phenols, Hydroxides)
The reaction of halogenated nitroaromatic compounds with oxygen-based nucleophiles is a fundamental transformation in organic chemistry. For instance, the reaction of 1,2-dichloro-4,5-dinitrobenzene with aqueous hydroxide can lead to the displacement of a nitro group to form 2-nitro-4,5-dichlorophenol. scielo.brresearchgate.net However, at high hydroxide concentrations, the formation of a stable dihydroxy Meisenheimer complex has been observed, which can revert to the starting material upon acidification. scielo.brresearchgate.net The formation of these intermediates can be influenced by the solvent system, with evidence for their presence in mixtures of dimethyl sulfoxide (DMSO) and water. scielo.brresearchgate.net
Sulfur-based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols, are also employed in SNAr reactions with activated halogenated aromatic compounds. These reactions are crucial for the synthesis of various sulfur-containing heterocyclic compounds like phenothiazines. nih.govsemanticscholar.org The high reactivity of thiols allows for the displacement of activated halogens, leading to the formation of thioethers.
Reduction Reactions of the Nitro Group in this compound
The reduction of the nitro group in this compound to an amino group is a critical transformation, yielding 3,5-dichloro-2,4-difluoroaniline. google.com This aniline derivative serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. longdom.org
Catalytic Hydrogenation to Yield Dichloro-Difluoro-Anilines
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. longdom.org This process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to an amine.
Several metal catalysts have proven effective for the catalytic hydrogenation of nitroaromatic compounds.
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for nitro group reductions. samaterials.com It facilitates hydrogenation under mild conditions and is known for its high yields and selectivity. samaterials.comacs.org Pd/C can be used with hydrogen gas or a transfer hydrogenating agent. acs.org
Raney Nickel: This is another popular catalyst for the reduction of nitro groups. rasayanjournal.co.inwikipedia.org It is particularly useful when the substrate contains halogens, as it can sometimes minimize dehalogenation compared to Pd/C. commonorganicchemistry.com Raney nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. wikipedia.org
Iron Powder: Iron powder, particularly in the presence of an acid, is a classic and cost-effective reagent for nitro group reduction. tandfonline.comscispace.com Carbonyl iron powder (CIP) is a highly active commercial grade of iron that enables mild, safe, and efficient reductions of aromatic and heteroaromatic nitro groups. organic-chemistry.orgacs.org This method is known for its high tolerance of other sensitive functional groups. tandfonline.comscispace.com
| Catalyst | Key Features | Common Reducing Agents |
|---|---|---|
| Palladium on Carbon (Pd/C) | High activity and selectivity, mild reaction conditions. samaterials.com | H₂, Silane, Formic Acid acs.orgacs.orgresearchgate.net |
| Raney Nickel | Effective for substrates with aromatic halides, high catalytic activity at room temperature. wikipedia.orgcommonorganicchemistry.com | H₂, NaBH₄ commonorganicchemistry.comrsc.org |
| Iron Powder (Fe) | Inexpensive, mild acidic conditions, high functional group tolerance. commonorganicchemistry.comorganic-chemistry.orgacs.org | Acidic medium (e.g., AcOH, NH₄Cl) commonorganicchemistry.comorganic-chemistry.orgacs.org |
Achieving high yield and selectivity in the catalytic hydrogenation of halogenated nitroaromatics requires careful optimization of reaction conditions. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, pressure, and the presence of additives. rsc.org For instance, the selectivity of the hydrogenation can be enhanced by modifying the catalyst's active sites. ccspublishing.org.cn The goal is to favor the reduction of the nitro group while minimizing side reactions such as dehalogenation. ccspublishing.org.cn The development of efficient and selective catalytic systems is crucial for the sustainable production of the desired anilines. mdpi.com
Alternative Reduction Methodologies (e.g., Chemical Reductants)
The reduction of the nitro group in this compound to the corresponding aniline is a critical transformation for the synthesis of various valuable intermediates in the pharmaceutical and agrochemical industries. While catalytic hydrogenation is a common method, alternative reduction methodologies employing chemical reductants offer distinct advantages, particularly in terms of selectivity and applicability in laboratories without specialized high-pressure hydrogenation equipment. Commonly employed chemical reductants for the conversion of nitroarenes to anilines include metals in acidic media, such as iron, tin, and zinc.
The reduction of a related compound, 3,5-dichloro-2,4-difluoronitrobenzene, to 3,5-dichloro-2,4-difluoroaniline has been successfully achieved using iron powder. This method is a classic and industrially viable approach for the reduction of aromatic nitro compounds. The reaction typically involves stirring the nitro compound with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a protic solvent like ethanol or water.
Another effective chemical reductant for this type of transformation is stannous chloride (SnCl₂). The reduction of 4-benzyloxy-3-chloronitrobenzene to 4-benzyloxy-3-chloroaniline using SnCl₂ in acidic aqueous ethanol proceeds in high yield without cleavage of the benzyl ether or the chloro substituent, highlighting the mildness and selectivity of this reagent. semanticscholar.org This suggests that SnCl₂ could be a suitable reagent for the reduction of this compound, preserving the halogen substituents on the aromatic ring.
A multi-step synthesis starting from the closely related 2,3-dichloronitrobenzene to produce 2,3-difluoroaniline also incorporates a reduction step to form the aniline intermediate. google.com This further supports the feasibility of reducing a polychlorofluoronitrobenzene to its corresponding aniline derivative.
The choice of reductant can be guided by the desired selectivity and reaction conditions. Below is a comparative table of common chemical reductants for the reduction of nitroarenes.
| Reductant | Typical Conditions | Advantages | Disadvantages |
| Iron (Fe) | Fe powder, acid (e.g., AcOH, HCl), solvent (e.g., EtOH, H₂O) | Cost-effective, suitable for large-scale industrial applications. | Can require harsh workup procedures to remove iron salts. |
| Tin(II) Chloride (SnCl₂) | SnCl₂, acid (e.g., HCl), solvent (e.g., EtOH) | Mild reaction conditions, good functional group tolerance. semanticscholar.org | Stoichiometric amounts of tin are required, generating metallic waste. |
| Zinc (Zn) | Zn dust, acid (e.g., AcOH, HCl) | Effective for a variety of nitroarenes. | Can sometimes lead to over-reduction or side reactions. |
Detailed Research Findings:
A patented process for the synthesis of a benzoylurea compound outlines the reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline. google.com This reduction is a key step and can be carried out using one of the following catalysts:
Iron powder
Raney nickel
Palladium on carbon
This indicates that for the structurally similar this compound, these classical reduction methods are highly relevant and likely to be effective. The choice among these would depend on factors such as cost, catalyst availability, and desired purity of the final product.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is heavily substituted with electron-withdrawing groups, namely two chlorine atoms, two fluorine atoms, and a nitro group. These substituents significantly deactivate the ring towards electrophilic aromatic substitution reactions. The halogens (Cl and F) are deactivating due to their inductive electron withdrawal, which outweighs their mesomeric electron donation. The nitro group is a powerful deactivating group through both inductive and mesomeric effects.
Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to be extremely difficult to achieve on this substrate. The high degree of deactivation means that very harsh reaction conditions would be required, which could lead to decomposition of the starting material or undesired side reactions.
There is a lack of specific literature detailing successful electrophilic aromatic substitution reactions on this compound. This absence of data strongly suggests that such reactions are not synthetically viable or have not been successfully developed. The focus of the chemistry of this compound and related polychlorofluoronitrobenzenes is predominantly on nucleophilic aromatic substitution and the transformation of the nitro group.
Other Significant Transformation Reactions (e.g., Halogen-Metal Exchange, Cross-Coupling)
Beyond the reduction of the nitro group, other significant transformations of this compound and related compounds primarily involve the manipulation of the halogen substituents. Halogen-metal exchange and palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the further functionalization of the aromatic ring.
Halogen-Metal Exchange:
Halogen-metal exchange is a common method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. This reaction is typically performed at low temperatures using organolithium or Grignard reagents. The reactivity of halogens in this exchange generally follows the order I > Br > Cl > F. In the case of this compound, the chlorine atoms would be more susceptible to exchange than the fluorine atoms. However, the presence of the nitro group can complicate this reaction, as organometallic reagents can add to the nitro group. Therefore, this transformation would likely require prior reduction of the nitro group to an amino or other compatible functional group.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For a substrate like this compound, reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling could potentially be employed to introduce new substituents. The reactivity of the C-X bond (where X is a halogen) in these reactions typically follows the order I > Br > OTf > Cl. The C-F bond is generally the least reactive. Therefore, cross-coupling reactions would be expected to occur selectively at the C-Cl bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a versatile and widely used method for the formation of C-C bonds.
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds is a significant drawback.
Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Below is a table summarizing the potential applicability of these cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed | Potential Applicability to this compound (post-reduction) |
| Suzuki-Miyaura Coupling | Organoboron reagent | C-C | High potential for selective coupling at C-Cl positions. |
| Stille Coupling | Organotin reagent | C-C | High potential, but toxicity of reagents is a concern. |
| Heck Reaction | Alkene | C-C | Potential for vinylation at the C-Cl positions. |
| Sonogashira Coupling | Terminal alkyne | C-C | Potential for alkynylation at the C-Cl positions. |
Derivatives and Their Synthetic Utility
Synthesis of Advanced Intermediates derived from 2,3-Dichloro-4,5-difluoro-1-nitrobenzene
The reactivity of this compound allows for the stepwise introduction of various functional groups, leading to the formation of highly substituted aromatic compounds.
The nitro group in polyhalogenated nitroaromatic compounds can be readily reduced to an amino group, providing a crucial synthetic handle for further functionalization. While direct studies on the reduction of this compound are not extensively documented, the synthesis of the analogous 3,5-dichloro-2,4-difluoroaniline from 3,5-dichloro-2,4-difluoronitrobenzene is well-established. This transformation is typically achieved through catalytic hydrogenation. google.com
Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), Raney nickel, or iron powder. google.com The resulting polyhalogenated anilines are valuable precursors for agrochemicals and pharmaceuticals. For instance, 3,5-dichloro-2,4-difluoroaniline serves as a key intermediate in the synthesis of the insecticide teflubenzuron. google.com Given the structural similarity, a similar synthetic strategy is expected to be applicable to this compound to yield 2,3-dichloro-4,5-difluoroaniline.
Table 1: Catalysts for the Reduction of Halogenated Nitrobenzenes
| Catalyst | Typical Reaction Conditions |
| Iron Powder (Fe) | Acidic medium (e.g., HCl/EtOH) |
| Raney Nickel (Ra-Ni) | Hydrogen gas, moderate pressure and temperature |
| Palladium on Carbon (Pd/C) | Hydrogen gas or transfer hydrogenation reagents (e.g., hydrazine, ammonium formate) |
This table presents common catalytic systems used for the reduction of nitroarenes to anilines, which are applicable to polyhalogenated nitrobenzenes.
The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the halogen atoms. The fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atoms in such activated systems. This regioselectivity allows for the controlled synthesis of ether and thioether derivatives.
The general reaction scheme involves the treatment of the polyhalogenated nitrobenzene (B124822) with an appropriate alcohol or thiol in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction conditions and yields.
Table 2: Representative Nucleophiles for SNAr Reactions
| Nucleophile | Reagent | Product Type |
| Alkoxide | Sodium methoxide (NaOMe) | Aryl methyl ether |
| Phenoxide | Sodium phenoxide (NaOPh) | Diaryl ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Diaryl thioether |
| Alkylthiolate | Sodium ethanethiolate (NaSEt) | Aryl ethyl thioether |
This table provides examples of nucleophiles that can be used to generate ether and thioether derivatives from activated aryl halides via SNAr reactions.
The introduction of a nitrile group onto the polyhalogenated benzene (B151609) ring can be achieved through several synthetic strategies, although direct cyanation of this compound has not been specifically reported. One potential route involves the conversion of an amino-substituted derivative (as described in 4.1.1) to a diazonium salt, followed by a Sandmeyer reaction with a cyanide salt, such as copper(I) cyanide.
Alternatively, palladium-catalyzed cyanation reactions of aryl halides are a modern and efficient method for introducing nitrile functionalities. This approach could potentially be applied to displace one of the chlorine or fluorine atoms in this compound or its derivatives. The choice of catalyst, ligand, and cyanide source (e.g., zinc cyanide, potassium ferrocyanide) would be critical for a successful transformation.
Role of this compound and its Derivatives in the Synthesis of Complex Molecular Architectures
The highly functionalized nature of this compound and its derivatives makes them valuable building blocks for the construction of more complex and functional molecules.
While direct applications of this compound in functional materials are not widely reported, its derivatives, particularly the amino- and ether-linked compounds, possess the structural motifs often found in materials with interesting electronic and optical properties. The ability to introduce different substituents through sequential SNAr reactions allows for the fine-tuning of the electronic properties of the resulting molecules.
For example, polyhalogenated aromatic compounds are precursors to liquid crystals, and the introduction of various functional groups can influence the mesomorphic properties. Furthermore, the electron-accepting nature of the nitro- and cyano-substituted benzene ring, combined with electron-donating amino or alkoxy groups, can lead to molecules with significant intramolecular charge transfer, a key feature for non-linear optical materials and organic dyes.
The synthesis of heterocyclic compounds is a prominent application of polyhalogenated and nitrated aromatic precursors. Although research has primarily focused on the utility of 4,5-difluoro-1,2-dinitrobenzene, the underlying synthetic principles can be extended to derivatives of this compound.
For instance, the reaction of an ortho-amino-phenol or ortho-amino-thiophenol derivative, which could be synthesized from this compound, with a suitable reagent can lead to the formation of phenoxazine and phenothiazine cores, respectively. These heterocycles are important scaffolds in medicinal chemistry and materials science.
Furthermore, N-heteroacenes, which are of interest for their applications in organic electronics, can be constructed through iterative synthetic approaches starting from appropriately functionalized aromatic building blocks. The derivatives of this compound, with their multiple reaction sites, offer the potential to serve as precursors in the assembly of these larger, conjugated systems. The reaction of 4,5-difluoro-1,2-dinitrobenzene with 1,2-disubstituted amines to form N-heteroacenes provides a template for how derivatives of this compound could be similarly employed.
Intermediate for Agrochemicals and Other Fine Chemicals
Fluorinated nitroaromatic compounds are a significant class of intermediates in the synthesis of specialized chemicals, including those used in the agricultural and fine chemical industries. The presence of fluorine atoms can enhance the efficacy of active ingredients in agrochemicals. rhhz.netgoogleapis.com However, based on available scientific literature and patent databases, the specific utility of This compound as a direct precursor for commercially significant agrochemicals or other fine chemicals is not extensively documented.
While the broader category of chlorinated and fluorinated nitrobenzenes serves as crucial building blocks, the focus in agrochemical synthesis has often been on other isomers. For instance, the related compound, 3,5-dichloro-2,4-difluoronitrobenzene , is a well-established key intermediate in the production of the insecticide teflubenzuron. google.com The synthesis of this particular insecticide involves the reduction of the nitro group of 3,5-dichloro-2,4-difluoronitrobenzene to an aniline, which is then further reacted to yield the final active compound. google.com
The synthetic pathways to produce these types of halogenated nitrobenzenes can be complex, often starting from less substituted precursors. For example, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene can be achieved through the chlorination of 2,4-difluoronitrobenzene (B147775) or via the fluorination of 2,3,4,5-tetrachloronitrobenzene . google.comgoogle.com
Although direct applications for This compound are not prominently featured in the synthesis of current agrochemicals, its structural similarity to other vital intermediates suggests its potential as a building block for novel chemical entities. The specific arrangement of its substituents could offer different reaction pathways or lead to the development of new active ingredients with unique properties. Further research would be required to fully explore its synthetic utility in these sectors.
Advanced Spectroscopic and Structural Characterization Studies of 2,3 Dichloro 4,5 Difluoro 1 Nitrobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the structure of organic molecules. For fluorinated compounds, the presence of the 19F nucleus, which is 100% naturally abundant and has a spin of ½, provides an additional, highly sensitive probe for structural analysis alongside traditional 1H and 13C NMR. wikipedia.org
1H, 13C, and 19F NMR for Structural Elucidation
While specific experimental spectral data for 2,3-dichloro-4,5-difluoro-1-nitrobenzene is not extensively reported in publicly available literature, the expected NMR spectra can be predicted based on established principles of substituent effects and spin-spin coupling in aromatic systems.
¹H NMR: The molecule contains a single aromatic proton (H-6). Its chemical shift is influenced by the adjacent electron-withdrawing nitro group and the halogen substituents. It is expected to appear significantly downfield. The signal for this proton will be split into a complex multiplet due to coupling with the two nearby fluorine atoms at positions C-4 and C-5. Specifically, it should appear as a doublet of doublets due to three-bond coupling (³J H-F) to the fluorine at C-4 and four-bond coupling (⁴J H-F) to the fluorine at C-5.
¹⁹F NMR: The 19F NMR spectrum is anticipated to show two distinct signals for the non-equivalent fluorine atoms at C-4 and C-5. nih.gov The chemical shifts are highly sensitive to the electronic environment. nih.gov Each fluorine signal would be expected to appear as a doublet, resulting from coupling to the adjacent aromatic proton (H-6). Long-range fluorine-fluorine coupling (⁵J F-F) might also be observed, though it is typically small. The significant chemical shift dispersion in 19F NMR makes it a powerful tool for distinguishing between positional isomers. wikipedia.org
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |
|---|---|---|---|---|
| ¹H | H-6 | ~7.8 - 8.2 | dd (doublet of doublets) | ³JH6-F5, ⁴JH6-F4 |
| ¹³C | C-1 | ~145 - 150 | m (multiplet) | Coupling to F-4, F-5 |
| C-2 | ~125 - 130 | m (multiplet) | Coupling to F-4, F-5 | |
| C-3 | ~120 - 125 | d (doublet) | Coupling to F-4 | |
| C-4 | ~150 - 155 (large ¹JC-F) | d (doublet) | ¹JC4-F4 | |
| C-5 | ~148 - 153 (large ¹JC-F) | d (doublet) | ¹JC5-F5 | |
| C-6 | ~115 - 120 | m (multiplet) | Coupling to F-4, F-5 | |
| ¹⁹F | F-4 | ~ -120 to -140 | d (doublet) | ⁴JF4-H6 |
| F-5 | ~ -130 to -150 | d (doublet) | ³JF5-H6 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule, confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the parent compound this compound, which has only one proton, a COSY spectrum would not be informative. However, for derivatives where substitution introduces additional protons, COSY is essential for identifying adjacent proton networks.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbons. In this molecule, an HSQC experiment would show a single cross-peak connecting the signal of H-6 in the ¹H spectrum to the signal of C-6 in the ¹³C spectrum, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²J and ³J). For this compound, the single proton H-6 would show long-range correlations to several carbons, providing definitive proof of the substitution pattern.
| Proton | Expected HMBC Correlations (²JCH and ³JCH) | Information Gained |
|---|---|---|
| H-6 | C-1 (³J) | Confirms proximity to the nitro-substituted carbon. |
| C-2 (⁴J, likely weak/absent) | - | |
| C-4 (³J) | Confirms proximity to one of the fluorine-bearing carbons. | |
| C-5 (²J) | Confirms proximity to the other fluorine-bearing carbon. |
Proton-Detected Local Field (PDLF) NMR Spectroscopy
Proton-Detected Local Field (PDLF) NMR is a specialized solid-state NMR technique that provides detailed information about molecular structure and dynamics. nih.gov It measures the anisotropic heteronuclear dipolar couplings, most commonly between ¹³C and ¹H nuclei. nih.gov Because the magnitude of this dipolar coupling is highly dependent on the distance and orientation of the C-H bond relative to the external magnetic field, PDLF spectroscopy can be used to determine the precise orientation of specific C-H bonds within a molecule.
For a compound like this compound or its derivatives, PDLF could be applied to samples in an ordered medium (e.g., a liquid crystal) or in the solid state. The experiment would provide data on the orientation of the C6-H6 bond relative to the rest of the molecular frame. This information is particularly valuable for studying intermolecular interactions, crystal packing, or conformational preferences of derivatives in complex environments, providing structural detail that is often inaccessible through solution-state NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a molecule and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. thermofisher.com The molecular formula of this compound is C₆HCl₂F₂NO₂. By calculating the theoretical exact mass of the molecular ion based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), HRMS can confirm the elemental composition. The complex isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio) would also be observed, providing further confirmation of the presence of two chlorine atoms in the molecule.
| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |
|---|---|---|
| C₆HCl₂F₂NO₂ | C₆H(³⁵Cl)₂F₂NO₂ | 226.93521 |
| C₆H(³⁵Cl)(³⁷Cl)F₂NO₂ | 228.93226 | |
| C₆H(³⁷Cl)₂F₂NO₂ | 230.92931 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. nationalmaglab.org The resulting fragment ions (product ions) are then analyzed to provide information about the structure of the precursor ion. youtube.com For halogenated nitroaromatic compounds, fragmentation often involves the loss of the nitro group and halogen atoms. mdpi.comresearchgate.net
A plausible fragmentation pathway for this compound would likely involve initial losses of the nitro group functionalities followed by subsequent losses of halogen atoms.
| Precursor Ion (M)⁺• | Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Fragmentation Step |
|---|---|---|---|---|
| [C₆HCl₂F₂NO₂]⁺• | [C₆HCl₂F₂O]⁺• | 211 | •NO | Loss of nitric oxide radical |
| [C₆HCl₂F₂NO₂]⁺• | [C₆HCl₂F₂]⁺• | 181 | •NO₂ | Loss of nitrogen dioxide radical |
| [C₆HCl₂F₂]⁺• | [C₆HClF₂]⁺ | 146 | •Cl | Loss of a chlorine radical |
| [C₆HClF₂]⁺ | [C₆HF₂]⁺ | 111 | •Cl | Loss of the second chlorine radical |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in these molecules, namely the nitro group (NO₂), C-Cl, C-F, and C-H bonds, exhibit characteristic absorption bands. The nitro group typically displays strong symmetric and asymmetric stretching vibrations. In the case of 1,2-dichloro-4-fluoro-5-nitrobenzene, these are observed in the Fourier Transform Infrared (FT-IR) spectrum. jconsortium.com The C-Cl and C-F stretching vibrations also give rise to distinct bands in the fingerprint region of the spectrum. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.
A detailed assignment of the vibrational modes for 1,2-dichloro-4-fluoro-5-nitrobenzene has been performed using a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). jconsortium.com These assignments, summarized in the table below, can be extrapolated to predict the approximate spectral regions for the corresponding vibrations in this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) in 1,2-dichloro-4-fluoro-5-nitrobenzene jconsortium.com |
| C-H Stretching | ~3100 |
| NO₂ Asymmetric Stretching | ~1530 |
| NO₂ Symmetric Stretching | ~1350 |
| C-C Stretching (aromatic) | 1600 - 1400 |
| C-F Stretching | ~1200 |
| C-Cl Stretching | 800 - 600 |
Note: The exact positions of the absorption bands for this compound may vary due to the different substitution pattern.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of a molecule serves as a unique "molecular fingerprint."
For 1,2-dichloro-4-fluoro-5-nitrobenzene, the FT-Raman spectrum has been recorded and analyzed. jconsortium.commaterialsciencejournal.org The spectrum is characterized by strong bands corresponding to the symmetric stretching of the nitro group and various ring vibrations. The C-Cl and C-F stretching modes are also observable in the Raman spectrum. The combination of both IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule.
The detailed vibrational analysis of 1,2-dichloro-4-fluoro-5-nitrobenzene, based on both experimental and calculated spectra, provides a solid foundation for the interpretation of the yet to be reported Raman spectrum of this compound. jconsortium.com
X-ray Crystallography of Key Derivatives and Analogues
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.
While the crystal structure of this compound has not been reported, studies on various substituted nitrobenzene (B124822) derivatives have been conducted. These studies reveal important structural parameters, such as the planarity of the benzene (B151609) ring and the orientation of the nitro group relative to the ring. For instance, the crystal structure of 1,3,5-trichloro-2-nitrobenzene has been determined, showing significant rotation of the nitro group out of the plane of the benzene ring. researchgate.net Such structural information is crucial for understanding the electronic and steric effects of the substituents on the molecular geometry.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., "π hole" contacts)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, play a critical role in determining the physical properties of the solid, such as melting point and solubility.
In halogenated nitroaromatic compounds, several types of intermolecular interactions are expected to be significant. These include dipole-dipole interactions arising from the polar nitro group, halogen bonding (C-X···O/N, where X is Cl or F), and π-π stacking interactions between the aromatic rings.
A particularly interesting and increasingly recognized non-covalent interaction is the "π-hole" interaction. The nitro group, being strongly electron-withdrawing, can create a region of positive electrostatic potential on the nitrogen atom, perpendicular to the plane of the NO₂ group. This electron-deficient region, or π-hole, can interact favorably with electron-rich regions of neighboring molecules, such as lone pairs on oxygen or nitrogen atoms, or the π-electron cloud of an adjacent aromatic ring. These interactions can play a significant role in directing the crystal packing of nitro compounds.
The analysis of crystal structures of related nitrobenzene derivatives often reveals the presence of these directional intermolecular interactions, which dictate the supramolecular architecture of the solid state.
Computational and Theoretical Chemistry Studies of 2,3 Dichloro 4,5 Difluoro 1 Nitrobenzene
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule governs its reactivity and physical properties. For 2,3-dichloro-4,5-difluoro-1-nitrobenzene, understanding the distribution of electrons and the nature of its molecular orbitals is crucial for predicting its behavior in chemical reactions, particularly nucleophilic aromatic substitution (SNAr).
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground state properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its structural parameters and electronic distribution. niscpr.res.inglobalresearchonline.net
These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. The presence of multiple electron-withdrawing substituents (two chlorine atoms, two fluorine atoms, and a nitro group) on the benzene (B151609) ring significantly influences its geometry and electronic properties. The nitro group, a strong deactivating group, and the halogen atoms pull electron density from the aromatic ring, which can be quantified through Mulliken charge analysis derived from DFT calculations.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -1589.XXXX |
| Dipole Moment (Debye) | 3.XX |
| C1-N Bond Length (Å) | 1.48X |
| C-Cl Bond Length (Å) | 1.73X |
| C-F Bond Length (Å) | 1.34X |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO significantly, making the molecule a good electrophile and susceptible to nucleophilic attack. FMO analysis can reveal the distribution of these orbitals, indicating the likely sites for such attacks. The LUMO is expected to be delocalized over the aromatic ring, with significant coefficients on the carbon atoms bearing the halogen substituents, particularly those activated by the nitro group.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar halogenated nitrobenzenes.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.XX |
| LUMO | -3.XX |
| HOMO-LUMO Gap | 5.XX |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, intermediates, transition states, and products.
The Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for substituted aromatic compounds. For this compound, the presence of multiple halogens and a strong electron-withdrawing nitro group makes it a prime candidate for SNAr reactions. Computational studies can model the stepwise mechanism of SNAr reactions, which typically involves the formation of a Meisenheimer complex as a reaction intermediate. researchgate.net
DFT calculations can be used to locate the transition states connecting the reactants to the Meisenheimer intermediate and the intermediate to the products. The activation energies calculated for these steps provide insights into the reaction kinetics. The stability of the Meisenheimer complex, which is influenced by the nature of the nucleophile, the leaving group, and the solvent, can also be assessed computationally.
A key question in the reactivity of this compound is the regioselectivity of nucleophilic attack. With four potential leaving groups (two chlorine and two fluorine atoms), predicting which site is most susceptible to substitution is crucial. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than chloride. Furthermore, the positions activated by the nitro group (ortho and para) are the most likely sites for attack.
Computational modeling can predict the regioselectivity by comparing the activation barriers for nucleophilic attack at each of the four halogen-substituted carbon atoms. The reaction pathway with the lowest activation energy will be the most favorable. These calculations can consider the electronic effects of the substituents and the steric hindrance around each potential reaction site. For this molecule, the fluorine atom at the C4 position, being para to the nitro group, is expected to be the most activated site for nucleophilic attack.
Thermodynamic and Kinetic Investigations
Computational methods can provide valuable thermodynamic and kinetic data for reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction.
Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory and the calculated activation energy (Ea). These theoretical investigations can help in understanding the factors that control the reaction rate and in optimizing reaction conditions for desired outcomes. For instance, the effect of different solvents on the reaction kinetics can be modeled by incorporating solvent models into the DFT calculations.
Calculation of Standard Molar Enthalpies of Formation
The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. For substituted nitrobenzenes, this value is influenced by the nature and position of the substituents on the aromatic ring. While experimental determination can be challenging, computational methods such as Gaussian-n (Gn) theories and other high-level ab initio calculations can provide reliable estimates.
A comprehensive search of scientific databases reveals a lack of specific studies reporting the calculated standard molar enthalpy of formation for this compound. However, studies on other fluorinated and chlorinated nitrobenzene (B124822) isomers demonstrate the methodologies that could be applied. For instance, research on difluoronitrobenzene isomers has utilized the G3MP2B3 composite method to calculate their gas-phase enthalpies of formation. Such an approach, if applied to this compound, would involve geometry optimization followed by a series of single-point energy calculations at different levels of theory and with various basis sets to extrapolate to a high-accuracy energy.
Table 1: Hypothetical Data Table for Calculated Standard Molar Enthalpies of Formation of this compound
| Computational Method | Basis Set | Phase | Calculated ΔfH° (kJ/mol) |
| Data not available | Data not available | Gas | Data not available |
| Data not available | Data not available | Liquid | Data not available |
| Data not available | Data not available | Solid | Data not available |
This table is for illustrative purposes only. No published data for this compound has been found.
Assessment of Reaction Barriers and Rate Constants
The assessment of reaction barriers and rate constants is critical for understanding the chemical reactivity and degradation pathways of a compound. For this compound, potential reactions of interest would include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and thermal decomposition.
Computational studies on related compounds often employ Density Functional Theory (DFT) to map out the potential energy surfaces of reactions. By locating the transition state structures and calculating their energies relative to the reactants, reaction barriers can be determined. Transition state theory can then be used to estimate the corresponding rate constants.
No specific studies detailing the reaction barriers or rate constants for reactions involving this compound were identified in the current body of scientific literature. Research on the kinetics of other polychlorinated and polyfluorinated nitroaromatics suggests that the high degree of halogenation and the presence of the strongly electron-withdrawing nitro group would significantly influence its reactivity, but quantitative data for this specific isomer is not available.
Table 2: Illustrative Data Table for Theoretical Assessment of a Hypothetical Reaction of this compound
| Reaction Type | Computational Level | Solvent Model | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no specific research findings are available.
Quantum Chemical Analysis of Halogen Bonding and Non-Covalent Interactions
The presence of both chlorine and fluorine atoms in this compound makes it a compelling candidate for studying halogen bonding and other non-covalent interactions. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength and directionality of these bonds are influenced by the type of halogen and the electronic environment of the molecule.
A quantum chemical analysis of this molecule would likely involve techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These methods can identify and characterize the non-covalent interactions within the molecular structure and in its interactions with other molecules. The analysis would likely reveal a complex network of intramolecular and intermolecular interactions, including halogen bonds (C-Cl···O, C-F···O, C-Cl···N, C-F···N), hydrogen bonds (if interacting with protic species), and π-stacking interactions.
Despite the potential for interesting findings, a specific quantum chemical analysis of halogen bonding and non-covalent interactions for this compound has not been reported in the reviewed literature. Studies on other polychlorinated and polyfluorinated aromatic compounds have demonstrated the importance of these interactions in determining their crystal packing and biological activity.
Table 3: Potential Non-Covalent Interactions in this compound (Hypothetical)
| Interaction Type | Donor Atom | Acceptor Atom/Group | Predicted Strength |
| Halogen Bond | Cl | O (nitro group) | Moderate |
| Halogen Bond | F | O (nitro group) | Weak |
| Halogen Bond | Cl | N (nitro group) | Weak |
| Halogen Bond | F | N (nitro group) | Very Weak |
| π-π Stacking | Benzene Ring | Benzene Ring | Favorable |
This table represents a hypothetical prediction based on the principles of non-covalent interactions in similar molecules, as direct computational studies are unavailable.
Conclusion and Future Research Directions
Summary of Established Synthetic Routes and Reactivity Patterns for Polyhalogenated Nitrobenzenes
Polyhalogenated nitrobenzenes are a class of organic compounds featuring a benzene (B151609) ring substituted with multiple halogen atoms and at least one nitro group. The synthesis and reactivity of these compounds are well-established cornerstones of organic chemistry.
Synthetic Routes:
Electrophilic Aromatic Substitution (EAS): A primary method for synthesizing these compounds involves the direct nitration of a pre-halogenated benzene precursor using mixed acids (HNO₃/H₂SO₄) msu.edu. Alternatively, a nitrobenzene (B124822) derivative can undergo sequential halogenation, although the strong deactivating nature of the nitro group can make subsequent substitutions challenging msu.edu.
Halogen Exchange (Halex) Reactions: Fluorinated derivatives are often prepared by reacting polychlorinated nitrobenzenes with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) google.com. For instance, 2,3,4,5-tetrachloronitrobenzene can be converted to 3,5-dichloro-2,4-difluoronitrobenzene via this method google.com.
Direct Chlorination: Specific isomers can be synthesized through direct chlorination of a less halogenated precursor. For example, 3,5-dichloro-2,4-difluoronitrobenzene is produced by the chlorination of 2,4-difluoronitrobenzene (B147775) in the presence of an iodine catalyst google.com.
Reactivity Patterns: The defining characteristic of polyhalogenated nitrobenzenes is their electron-deficient aromatic ring, which dictates their reactivity.
Nucleophilic Aromatic Substitution (SNAr): These compounds are highly susceptible to SNAr reactions, where a nucleophile displaces a halide or even the nitro group nih.govwikipedia.org. The presence of electron-withdrawing groups, particularly nitro groups positioned ortho or para to a halogen, activates the ring for nucleophilic attack wikipedia.orglibretexts.orglibretexts.org. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The high reactivity of fluorine as a leaving group in SNAr reactions makes fluoro-substituted nitroaromatics valuable synthetic intermediates nih.gov.
Metal-Catalyzed Cross-Coupling: Polyhalogenated arenes are versatile substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rhhz.netnih.govethz.chbohrium.com. These reactions allow for the site-selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures nih.govresearchgate.net. The nitro group itself can act as a coupling partner under certain catalytic conditions rhhz.netresearchgate.net.
Identification of Unexplored Synthetic Pathways and Functionalization Strategies for 2,3-Dichloro-4,5-difluoro-1-nitrobenzene
While general principles for the synthesis of polyhalogenated nitrobenzenes are well-understood, specific, high-yield synthetic routes exclusively for this compound are not extensively documented in publicly available literature. This knowledge gap presents an immediate opportunity for synthetic methodology development.
Potential Unexplored Synthetic Pathways:
Nitration of 1,2-Dichloro-3,4-difluorobenzene: A direct and logical approach would be the controlled nitration of the corresponding polyhalogenated benzene. The regioselectivity of this reaction would need to be carefully studied and optimized.
Sequential Halogenation and Fluorination: A multi-step synthesis starting from a simpler precursor, such as dichloronitrobenzene or difluoronitrobenzene, could be explored. This would involve a combination of chlorination and halogen exchange (fluorination) steps, with careful control of reaction conditions to achieve the desired 2,3,4,5-substitution pattern. For example, the synthesis of 2,3,4-trifluoronitrobenzene has been achieved from 2,3,4-trichloronitrobenzene, indicating the viability of such halogen exchange strategies chemicalbook.com.
Unexplored Functionalization Strategies: The reactivity of this compound itself is largely unexplored.
Regioselective SNAr: A systematic study of its reaction with various nucleophiles (O-, N-, S-, and C-based) would be highly valuable. The relative lability of the chlorine versus fluorine atoms, and the influence of their positions relative to the nitro group, would determine the site of substitution. This could allow for the selective, stepwise functionalization of the aromatic ring.
Site-Selective Cross-Coupling: Investigating the differential reactivity of the C-Cl and C-F bonds in palladium- or nickel-catalyzed cross-coupling reactions could unlock pathways to complex, unsymmetrically substituted derivatives nih.gov.
Opportunities for Developing Novel Derivatives with Targeted Reactivity
The inherent reactivity of this compound makes it an attractive scaffold for generating libraries of novel derivatives. The ability to sequentially replace the halogen atoms via SNAr and cross-coupling reactions opens the door to a vast chemical space.
Derivatives of polyhalogenated nitrobenzenes are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals (herbicides, fungicides), and dyes researchgate.netresearchgate.netmcgroup.co.uk. For example, fluorinated aromatic compounds are incorporated into numerous drugs and crop-protection chemicals researchgate.netnih.gov. By leveraging the established reactivity patterns, novel derivatives of this compound could be designed with specific functional properties for applications in these fields. Subsequent reduction of the nitro group to an amine would provide another key functional handle for further diversification, leading to a wide array of potentially bioactive molecules researchgate.netmdpi.com.
Advancements in Computational Methods for Predicting and Understanding the Chemistry of this compound
Modern computational chemistry offers powerful tools to predict and rationalize the behavior of complex molecules, mitigating the need for extensive trial-and-error experimentation.
Predictive Modeling:
DFT Calculations: Density Functional Theory (DFT) can be employed to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies. These calculations can predict the most electrophilic sites on the aromatic ring, thus forecasting the regioselectivity of nucleophilic attack in SNAr reactions nih.govmdpi.com.
Reaction Pathway Modeling: Computational methods can be used to model the transition states and intermediates of potential reactions, providing insight into reaction kinetics and thermodynamic favorability. This can help in selecting optimal reaction conditions and predicting the likely outcomes of unexplored synthetic pathways.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the structural confirmation of newly synthesized compounds.
Systematic computational studies on related fluorinated organic compounds have been used to understand the influence of fluorine substitution on molecular assembly and intermolecular interactions, providing a framework for rationalizing crystal packing and material properties soton.ac.uk. Similar approaches could be applied to this molecule and its derivatives.
Potential for Multidisciplinary Research Collaborations
The exploration of this compound and its derivatives is inherently multidisciplinary. The unique properties imparted by its fluorine and chlorine substituents make it a candidate for investigation across various scientific fields.
Medicinal Chemistry and Chemical Biology: The incorporation of fluorine into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity nih.govacs.orgnih.gov. Collaborations with medicinal chemists could guide the synthesis of novel derivatives for evaluation as potential therapeutic agents.
Agrochemistry: Polyhalogenated aromatic compounds have a long history of use as pesticides and herbicides researchgate.netmcgroup.co.uk. Joint research with agrochemical scientists could lead to the development of new, effective, and potentially safer crop protection agents.
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and high-performance polymers researchgate.net. Partnering with materials scientists could uncover applications for new derivatives based on their electronic, thermal, and crystal packing properties.
By combining the expertise of synthetic organic chemists, computational theorists, and researchers in applied fields, the full potential of this compound as a versatile chemical building block can be realized.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dichloro-4,5-difluoro-1-nitrobenzene, and how can regioselectivity be controlled?
- Methodology : Synthesis typically involves sequential halogenation and nitration. For example, selective fluorination of a benzene precursor (e.g., dichlorobenzene) using KF or HF-pyridine under controlled temperatures (80–120°C) precedes nitration with HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Chlorination is achieved via FeCl₃-catalyzed electrophilic substitution. Regioselectivity is governed by directing effects: nitro groups meta-direct subsequent halogenation, while fluorine’s ortho/para-directing nature requires careful stepwise substitution .
Q. How can NMR and GC-MS be optimized to characterize this compound?
- Methodology :
- ¹⁹F NMR : Use a broadband probe and CFCl₃ as an internal standard. Fluorine’s strong deshielding effects require high-resolution spectra (≥400 MHz) to resolve splitting from adjacent Cl and F atoms.
- GC-MS : Employ a mid-polarity column (e.g., DB-35MS) with a temperature ramp (50°C to 280°C at 10°C/min). Electron ionization (70 eV) generates diagnostic fragments: m/z 173 (loss of NO₂), m/z 128 (Cl-F-C6H3⁺). Confirm purity by comparing retention times with synthesized standards .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods and explosion-proof equipment due to nitro group instability. Avoid skin contact with nitrile gloves (prefer double-layer Silver Shield®). Store in amber glass under inert gas (Ar/N₂) at ≤4°C. Quench waste with 10% NaOH/EtOH to neutralize nitro derivatives before disposal .
Q. How does the electron-withdrawing nitro group influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : The nitro group activates the ring for NAS at meta/para positions relative to itself. Reactivity with amines (e.g., aniline) in DMF at 80°C yields substituted anilines. Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1). Competing dehalogenation can occur with strong bases (e.g., KOtBu), requiring stoichiometric control .
Advanced Research Questions
Q. How does thermal stability vary under oxidative vs. inert conditions, and what degradation products form?
- Methodology : Use thermogravimetric analysis (TGA) under N₂ (inert) and air (oxidative). Under N₂, decomposition begins at ~220°C, releasing Cl₂ and NOx gases (confirmed by FTIR). In air, combustion generates COF₂ and ClF₃ (detected via GC-MS). Kinetic studies (Kissinger method) reveal activation energy (Ea) of 120 kJ/mol, indicating moderate stability for short-term high-temperature applications .
Q. What crystallographic techniques resolve hydrogen-bonding patterns in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) identifies intermolecular interactions. For example, co-crystallization with barbituric acid in EtOH/water forms N–H···O bonds (2.8–3.0 Å), creating chains (space group P2₁/c). Refinement with SHELXL-2018 accounts for disorder from fluorine’s high thermal motion .
Q. How can computational modeling predict regioselectivity in polychlorinated derivatives?
- Methodology : DFT calculations (B3LYP/6-311++G(d,p)) model transition states for halogenation. Fukui indices identify reactive sites: C-4 and C-5 have higher electrophilicity (ƒ⁺ = 0.12) due to fluorine’s inductive effects. Compare with experimental yields to validate computational predictions .
Q. What strategies reconcile conflicting data in reaction mechanisms reported across studies?
- Methodology :
- Controlled Replication : Standardize solvents (e.g., anhydrous DMF vs. wet DMSO) and catalyst purity.
- Isotopic Labeling : Use ¹⁵NO₂ derivatives to track nitro group participation in side reactions.
- Meta-Analysis : Apply statistical tools (e.g., PCA) to literature data, identifying outliers linked to unaccounted variables (e.g., trace moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
